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Compound of Interest

Compound Name: Ytterbium(III) chloride

Cat. No.: B8812644 Get Quote

Ytterbium(III) chloride (YbCl₃) is a compound of significant interest across various scientific

domains, from its role as a Lewis acid catalyst in organic synthesis to its application in

materials science as a dopant in laser crystals and phosphors.[1][2] For researchers, scientists,

and drug development professionals, a deep understanding of its solid-state structure is not

merely academic; it is the foundational blueprint that dictates the material's physical and

chemical properties, including its reactivity, magnetic behavior, and optical characteristics. The

precise arrangement of atoms in the crystal lattice and the symmetry they obey—defined by the

crystal system and space group—are critical parameters for computational modeling, materials

design, and predicting intermolecular interactions.

This guide provides a comprehensive technical overview of the crystal structure of anhydrous

Ytterbium(III) chloride. We will delve into the specific polymorph adopted by YbCl₃,

contextualize it within the broader trend of lanthanide halides, and present field-proven

experimental protocols for its characterization, ensuring a self-validating and authoritative

understanding for the scientific community. While YbCl₃ also exists in a hydrated form,

[YbCl₂(H₂O)₆]Cl, this guide will focus exclusively on the anhydrous state, which is paramount

for most non-aqueous applications.[3]

Structural Trends Across Lanthanide Trichlorides:
The Influence of Lanthanide Contraction
The crystal structures of the anhydrous lanthanide trichlorides (LnCl₃) exhibit a distinct trend

across the series, which is a direct consequence of the lanthanide contraction—the steady

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b8812644?utm_src=pdf-interest
https://www.benchchem.com/product/b8812644?utm_src=pdf-body
https://en.wikipedia.org/wiki/Ytterbium(III)_chloride
https://pubchem.ncbi.nlm.nih.gov/compound/61510
https://www.benchchem.com/product/b8812644?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4459311/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8812644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decrease in the ionic radii of the Ln³⁺ ions with increasing atomic number.[1] This contraction

leads to a change in the preferred coordination number and, consequently, the crystal

structure.

Two primary structural motifs are observed:

UCl₃-type Structure: Adopted by the early, larger lanthanides (La through Gd). This is a

hexagonal structure (space group P6₃/m) where the large metal cation has a coordination

number of 9.[4][5]

AlCl₃-type Structure: Adopted by the later, smaller lanthanides (Dy through Lu), including

Ytterbium. This is a monoclinic structure (space group C2/m) where the smaller metal cation

is octahedrally coordinated, resulting in a coordination number of 6.[4][6]

Ytterbium, as one of the last elements in the lanthanide series, has a small ionic radius, making

the 6-coordinate octahedral environment energetically favorable. This firmly places YbCl₃ in the

AlCl₃ structural type.

Dominant Anhydrous LnCl₃ Structure
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Dy → Lu (incl. Yb)
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Caption: Structural trend of anhydrous lanthanide trichlorides.

The Definitive Structure of Anhydrous YbCl₃: The
AlCl₃-type Polymorph
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The consensus from extensive crystallographic studies confirms that anhydrous Ytterbium(III)
chloride adopts the aluminum chloride (AlCl₃) structure type.[6][7] This structure is

characterized by a layered arrangement of ions.

Crystal System and Space Group

Crystal System: Monoclinic

Space Group: C2/m (No. 12)[1][6]

Structural Description The fundamental building block of the YbCl₃ structure is the YbCl₆

octahedron, where a central Yb³⁺ ion is coordinated to six Cl⁻ ions. These octahedra are not

isolated but share edges with three neighboring octahedra. This edge-sharing linkage extends

in two dimensions to form a layered, honeycomb-like lattice. The layers are stacked along the

c-axis and are held together by weak van der Waals forces. This layered nature is responsible

for some of the material's characteristic properties, including its behavior in intercalation

chemistry.

Caption: Conceptual linkage of YbCl₆ octahedra in a layer.

Lattice Parameters The precise dimensions of the unit cell have been determined by multiple

research groups. A summary of these findings is presented below, demonstrating the high level

of agreement in the field.

Parameter Value (Source 1)[8] Value (Source 2)[9]
Value (Source 3)
[10]

a 6.725(3) Å 6.723(2) Å 6.73 Å

b 11.591(5) Å 11.640(2) Å 11.65 Å

c 6.321(3) Å 6.379(2) Å 6.38 Å

α 90° 90° 90°

β 110.53(2)° 110.45° 110.4°

γ 90° 90° 90°
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Experimental Framework for Structural
Determination
The elucidation of a crystal structure is a multi-step process requiring rigorous experimental

technique. The causality behind the choice of method is critical: single-crystal diffraction

provides the ultimate answer for a perfect specimen, while powder diffraction validates that the

bulk material conforms to this ideal structure.

Protocol 1: Definitive Structure Solution via Single-
Crystal X-ray Diffraction (SC-XRD)
Rationale: This is the gold-standard technique. By analyzing the diffraction pattern from a

single, highly ordered crystal, one can directly map the electron density in three dimensions,

allowing for the unambiguous determination of atomic positions, bond lengths, bond angles,

and the crystallographic space group.

Step-by-Step Methodology:

Synthesis and Crystal Growth:

Causality: High-purity, anhydrous YbCl₃ is required. The ammonium chloride route is a

common and effective laboratory-scale synthesis method that starts from the more stable

ytterbium oxide (Yb₂O₃).[1]

Procedure:

1. Mix Yb₂O₃ with a stoichiometric excess of ammonium chloride (NH₄Cl).

2. Heat the mixture in a tube furnace under an inert gas flow (e.g., Argon). The reaction

proceeds via an intermediate ammonium salt, (NH₄)₂YbCl₅.

3. Increase the temperature to 350-400 °C under vacuum. This causes the ammonium salt

to decompose, yielding anhydrous YbCl₃, ammonia, and HCl gas.[4]

4. Single crystals can be grown from the resulting powder via chemical vapor transport, by

sealing the powder in an evacuated quartz ampoule and establishing a temperature

gradient (e.g., 600 °C to 500 °C).
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Crystal Selection and Handling:

Causality: YbCl₃ is highly hygroscopic; exposure to moist air will convert it to the hydrated

form or an oxychloride, destroying the sample.[4] All handling must be performed in an

inert-atmosphere glovebox.

Procedure:

1. Under a microscope inside a glovebox, identify a suitable single crystal (typically 0.1-0.3

mm in size) with well-defined faces and no visible defects.

2. Mount the crystal on a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N)

to affix it and protect it from the atmosphere during transfer.

Diffraction Data Collection:

Procedure:

1. Quickly transfer the mounted crystal to a modern single-crystal X-ray diffractometer

equipped with a cryo-stream (e.g., liquid nitrogen at 100 K). The low temperature

minimizes thermal vibrations, leading to higher-quality data.

2. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Causality: Specialized software is used to process the diffraction data, solve the phase

problem, and refine a model of the crystal structure until it accurately matches the

experimental data.

Procedure:

1. Integrate the raw diffraction intensities and perform corrections for absorption.

2. Determine the unit cell and space group (e.g., C2/m) from the systematic absences in

the diffraction pattern.
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3. Solve the structure using direct methods or Patterson methods to find the initial

positions of the heavy Yb atoms.

4. Refine the structural model using full-matrix least-squares methods (e.g., using software

like SHELX), locating the Cl atoms from the difference Fourier map and refining atomic

positions and anisotropic displacement parameters.
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SC-XRD Workflow
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Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
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Protocol 2: Phase Identification and Verification using
Powder X-ray Diffraction (PXRD)
Rationale: While SC-XRD analyzes one perfect crystal, PXRD analyzes a bulk powder

containing millions of microcrystallites. This is essential to confirm that the bulk synthesized

material is phase-pure and possesses the same crystal structure determined from the single

crystal. It is the primary tool for routine quality control.

Step-by-Step Methodology:

Sample Preparation:

Causality: As with SC-XRD, preventing hydration is critical. The sample must be finely

ground to ensure random orientation of the crystallites, a key assumption for accurate

intensity data.

Procedure:

1. Inside a glovebox, finely grind a small amount of the bulk YbCl₃ product into a

homogenous powder using an agate mortar and pestle.

2. Load the powder into a specialized air-sensitive sample holder or seal it within a low-

background capillary.

Data Acquisition:

Procedure:

1. Place the sample holder in a powder X-ray diffractometer.

2. Collect a diffraction pattern, typically scanning a 2θ range from ~10° to 90°.

Data Analysis:

Phase Identification: Compare the experimental diffraction pattern (peak positions and

relative intensities) to reference patterns from crystallographic databases (e.g., ICDD,
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CSD) or to a pattern calculated from the known single-crystal structure of YbCl₃. A perfect

match confirms the phase identity.

Rietveld Refinement: For a quantitative analysis, perform a Rietveld refinement. This

powerful technique involves fitting the entire experimental powder pattern with a calculated

profile based on the known crystal structure model (space group, atomic positions, lattice

parameters). The refinement process adjusts the lattice parameters and other profile

variables to achieve the best possible fit to the data, confirming the structural model's

validity for the bulk sample.

PXRD & Rietveld Refinement Workflow

Grind Bulk YbCl₃ Sample
(Inert Atmosphere)

Load into Air-Sensitive Holder

Collect Powder Diffraction Pattern
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(Phase ID)
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Caption: Workflow for Powder X-ray Diffraction (PXRD).

Ensuring Trustworthiness: Data Validation and
Refinement Metrics
Every protocol described must be a self-validating system. In crystallography, this is achieved

through statistical figures of merit that quantify the agreement between the experimental data

and the final structural model.

For SC-XRD: The key metrics are the R-factors. The R1 value measures the agreement for

observed reflections, while wR2 is a weighted R-factor based on all data. A Goodness-of-Fit

(GooF) value close to 1.0 indicates a good refinement. For a well-resolved structure, R1

values should be below 0.05 (5%).[3]

For PXRD (Rietveld Refinement): The agreement is assessed by the weighted profile R-

factor (Rwp) and the profile R-factor (Rp). The chi-squared (χ²) value is analogous to the

GooF in SC-XRD. Low R-values and a χ² value approaching 1 signify an excellent fit and a

trustworthy model.

A crucial step in validation is to use the final, refined atomic coordinates from the single-crystal

experiment to calculate a theoretical powder pattern and compare it to the experimental PXRD

pattern. An exact match provides the highest level of confidence in the structural determination

of the bulk material.

Conclusion
The crystal structure of anhydrous Ytterbium(III) chloride is definitively characterized as a

monoclinic system belonging to the C2/m space group, following the AlCl₃ structure type. This

6-coordinate, layered structure is a direct result of the small ionic radius of the Yb³⁺ cation, a

consequence of the lanthanide contraction. Understanding this structural framework is

paramount for researchers, as it provides the basis for predicting and manipulating the

material's properties for advanced applications. The rigorous application of single-crystal and

powder X-ray diffraction, coupled with robust data validation, provides a reliable and

reproducible means of confirming this structure, ensuring the scientific integrity of research built

upon this foundational material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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